N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
This compound belongs to the triazoloquinoxaline-acetamide class, characterized by a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked to an acetamide moiety. The acetamide group is substituted with a 3-methoxyphenyl ring, while the triazoloquinoxaline core is functionalized with a 2-methylphenoxy group at position 3. Its synthesis likely involves cyclocondensation of quinoxaline precursors with triazole-forming agents, followed by acetamide coupling (as inferred from methods in , and 13) .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-16-8-3-6-13-21(16)34-24-23-28-29(15-22(31)26-17-9-7-10-18(14-17)33-2)25(32)30(23)20-12-5-4-11-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKTVAWFOORZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials
-
Formation of Triazoloquinoxaline Core:
Starting Materials: 2-aminobenzonitrile and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Product: 1H,2H-[1,2,4]triazolo[4,3-a]quinoxaline.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidized derivatives of the compound, potentially altering the functional groups.
-
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often in an organic solvent.
Products: Reduced forms of the compound, affecting the quinoxaline or phenyl groups.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced, often requiring a catalyst.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in dichloromethane.
Major Products:
- Oxidized, reduced, or substituted derivatives of N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
-
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways.
-
Molecular Targets:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to cellular receptors, modulating their activity.
-
Pathways Involved:
- Signal Transduction: Modulation of signaling pathways such as PI3K-AKT, MAPK, and HIF-1.
- Gene Expression: Influence on the expression of genes related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazoloquinoxaline Cores
Compound A: N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide (CAS 1189880-36-1, )
- Structural Differences: Acetamide substituent: 4-chlorophenyl vs. 3-methoxyphenyl in the target compound. Phenoxy group: 2,3-dimethylphenoxy vs. 2-methylphenoxy.
- Implications: The chloro substituent (electron-withdrawing) may enhance metabolic stability but reduce solubility compared to the methoxy group (electron-donating).
Compound B: N-(4-methoxyphenyl)-2-(4-(5-((3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)-acetamide ()
- Structural Differences: Core: Oxadiazole-thioquinoxaline vs. triazoloquinoxaline. Substituent: 4-methylpiperazinyl on quinoxaline vs. phenoxy on triazoloquinoxaline.
- Implications: The oxadiazole-thioether linker may confer rigidity and alter electronic properties.
Analogues with Alternative Heterocyclic Cores
Compound C: 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (CAS 497077-23-3, )
- Structural Differences: Core: Quinazolin-4-one vs. triazoloquinoxaline. Substituents: 4-methylphenyl at position 2 of quinazolinone vs. 2-methylphenoxy on triazoloquinoxaline.
- The 4-oxo group may participate in hydrogen bonding, a feature absent in the target compound .
Compound D : N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()
- Structural Differences: Core: Quinazoline-2,4-dione vs. triazoloquinoxaline. Substituent: Dichlorophenylmethyl vs. 3-methoxyphenyl.
- Implications :
Analogues with Varied Linkers and Substituents
Compound E: N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides ()
- Structural Differences :
- Linker: Sulfanyl (C–S–C) vs. oxygen (C–O–C) in the target compound.
- Substituent: Simple phenyl vs. methoxyphenyl.
- Implications :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| Target Compound | Triazoloquinoxaline | ~475.9 | 3-methoxyphenyl, 2-methylphenoxy | 3.8 | 0.05 |
| Compound A (CAS 1189880-36-1) | Triazoloquinoxaline | 473.9 | 4-chlorophenyl, 2,3-dimethylphenoxy | 4.2 | 0.03 |
| Compound C (CAS 497077-23-3) | Quinazolin-4-one | 415.4 | 4-methylphenyl, 4-methoxyphenoxy | 3.5 | 0.12 |
*Predicted using ChemAxon software.
Key Research Findings
Triazoloquinoxaline vs.
Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability, whereas electron-withdrawing groups (e.g., chloro) have the opposite effect .
Linker Optimization : Oxygen linkers (as in the target compound) favor hydrogen-bond interactions over sulfur linkers, which may prioritize hydrophobic binding pockets .
Biological Activity
N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that include the formation of the triazole and quinoxaline moieties. The compound's structure can be characterized using various spectroscopic techniques such as IR, NMR (both and ), and mass spectrometry. The molecular formula is , indicating a complex arrangement that contributes to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives of triazoloquinoxaline have been shown to possess protective effects in seizure models. The biological evaluation of related compounds demonstrated median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg in various seizure tests . Although specific data on this compound is limited, its structural analogs suggest potential anticonvulsant efficacy.
Cytotoxic Activity
Cytotoxicity studies have shown that related compounds can effectively inhibit cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For example, certain thiazole-linked compounds demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl rings significantly influences cytotoxic activity; thus, it is reasonable to hypothesize that this compound may exhibit similar properties due to its structural features.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are critical for understanding how modifications in chemical structure affect biological activity. For example:
| Compound | Biological Activity | IC50/ED50 |
|---|---|---|
| Compound A | Anticonvulsant | 18.4 mg/kg |
| Compound B | Cytotoxic (A549) | < 1 µg/mL |
| N-(3-methoxyphenyl)-... | Hypothetical based on structure | TBD |
The presence of electron-donating groups (such as methoxy) and specific heterocycles is essential for enhancing the biological activity of these compounds. Modifications at various positions on the phenyl rings can lead to increased potency against targeted pathways involved in seizures and cancer proliferation.
Case Studies
- Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of triazoloquinoxaline derivatives, several compounds were tested against pentylenetetrazol-induced seizures. Results indicated a significant protective index for certain derivatives .
- Cytotoxicity in Cancer Models : A series of thiazole-linked compounds were tested against various cancer cell lines. The findings revealed a strong correlation between structural modifications and enhanced cytotoxicity against A549 cells .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions starting with quinoxaline and triazole precursors. A typical route includes:
- Step 1: Formation of the triazoloquinoxaline core via cyclization under reflux with catalysts like potassium carbonate .
- Step 2: Introduction of the 3-methoxyphenyl acetamide group via nucleophilic substitution or coupling reactions, requiring controlled temperatures (60–80°C) and solvents like DMF .
- Step 3: Final purification via column chromatography or recrystallization. Yield optimization hinges on stoichiometric ratios (e.g., 1.5:1 molar excess of chloroacetylated intermediates) and avoiding side reactions by monitoring with TLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C): Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoxaline aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide; triazole ring vibrations at ~1550 cm⁻¹) .
- HPLC: Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How is initial biological activity screening conducted?
- In vitro assays:
- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Antimicrobial: Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Target engagement: Fluorescence polarization assays to evaluate kinase inhibition (e.g., EGFR or Aurora kinases) .
Q. What safety protocols are essential during synthesis?
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact (GHS Category 2B for irritation) .
- Ventilation: Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., DMF, acetone) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent modifications:
- Methoxy position: 3-methoxyphenyl enhances lipophilicity and target binding compared to 4-methoxy derivatives .
- Phenoxy groups: 2-methylphenoxy improves selectivity for cancer cell lines by reducing off-target effects .
- Triazole ring substitution: Adding electron-withdrawing groups (e.g., nitro) increases antimicrobial potency but may reduce solubility .
Q. What strategies improve synthetic yield and scalability?
- Catalyst optimization: Switch from K₂CO₃ to Cs₂CO₃ for higher efficiency in coupling reactions .
- Solvent selection: Replace DMF with acetonitrile to reduce side-product formation during acetamide conjugation .
- Process monitoring: Use real-time HPLC-MS to track intermediate stability and adjust reaction kinetics .
Q. What mechanistic insights exist for its biological activity?
- Kinase inhibition: Molecular docking suggests the triazoloquinoxaline core occupies ATP-binding pockets in kinases (e.g., EGFR), validated by competitive binding assays .
- Apoptosis induction: Western blotting shows upregulation of pro-apoptotic markers (e.g., Bax, caspase-3) in treated cancer cells .
- Oxidative stress: ROS generation in bacterial cells correlates with MIC values in antimicrobial assays .
Q. How are in vivo efficacy and toxicity profiles evaluated?
- Animal models: Administer 10–50 mg/kg doses in xenograft mice (e.g., BALB/c) to assess tumor growth inhibition .
- Toxicity endpoints: Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day studies .
- Bioavailability: Pharmacokinetic profiling via LC-MS/MS to measure plasma half-life and tissue distribution .
Q. How can contradictory bioactivity data be resolved?
- Purity verification: Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .
- Assay standardization: Use identical cell lines/passage numbers (e.g., HepG2 passage 15–20) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-response validation: Repeat experiments with 8-point dilution series to confirm IC₅₀ reproducibility .
Methodological Resources
- Synthetic Protocols: Multi-step procedures from quinoxaline precursors .
- Analytical Workflows: NMR/HPLC parameters for purity validation .
- Biological Assays: Standardized MTT and MIC protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
